
Sideroxylonal A
Descripción general
Descripción
El Sideroxylonal A es un compuesto de floroglucinol formilado que se encuentra predominantemente en las hojas y los botones florales de ciertas especies del género Eucalyptus . Este compuesto es parte de un grupo de metabolitos secundarios conocidos por sus diversas actividades biológicas, incluidas las propiedades antibacterianas, antifúngicas y antiherbivoría . El this compound es particularmente conocido por su papel en los mecanismos de defensa química de los árboles de Eucalyptus contra los herbívoros .
Aplicaciones Científicas De Investigación
El Sideroxylonal A tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El Sideroxylonal A ejerce sus efectos principalmente a través de su interacción con los receptores y enzimas celulares. Se une a objetivos moleculares específicos, como las enzimas involucradas en las vías metabólicas de los herbívoros, inhibiendo así su actividad . Esta inhibición conduce a una reducción de la alimentación y el crecimiento en los herbívoros que consumen hojas de Eucalyptus que contienen this compound .
Compuestos similares:
Sideroxylonal B: Otro compuesto de floroglucinol formilado que se encuentra en las especies de Eucalyptus, que difiere en la estereoquímica en átomos de carbono específicos.
Sideroxylonal C: Un isómero de this compound con actividades biológicas similares pero diferentes características estructurales.
Singularidad: El this compound es único debido a su estereoquímica específica y sus potentes actividades biológicas. Es el compuesto de floroglucinol formilado más abundante en ciertas especies de Eucalyptus y ha sido ampliamente estudiado por su papel en los mecanismos de defensa de las plantas .
Análisis Bioquímico
Biochemical Properties
Sideroxylonal A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Its antimicrobial activity, for instance, is effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to have antiproliferative effects on certain cancer cells, exhibiting low cytotoxicity against normal cell lines, indicating its selectivity .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound concentrations exhibit a rapid decrease, followed by a gradual recovery . Information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in larvae, it has been found that feeding was unaffected by the concentration of this compound . The effects at high doses and any potential toxic or adverse effects require further study.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is yet to be fully understood. It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La extracción de Sideroxylonal A del follaje de Eucalyptus normalmente implica extracción Soxhlet usando una mezcla de solventes de espíritu de petróleo ligero y acetona en una proporción de 4:1 . El extracto se analiza luego utilizando cromatografía líquida de alta resolución (HPLC) para cuantificar el compuesto .
Métodos de producción industrial: La extracción a gran escala de this compound se puede lograr mediante una combinación de cromatografía líquida en vacío (VLC) y cromatografía en columna. El proceso implica eluir el compuesto con una serie de solventes, comenzando con hexano y aumentando gradualmente la polaridad con acetato de etilo . Este método permite la producción eficiente y económica de this compound con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: El Sideroxylonal A experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.
Reactivos y condiciones comunes:
Oxidación: El this compound se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución suelen implicar nucleófilos como iones hidróxido o aminas en condiciones básicas.
Principales productos: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes.
Propiedades
IUPAC Name |
(2R,3R,4S)-2-(3,5-diformyl-2,4,6-trihydroxyphenyl)-5,7-dihydroxy-4-(2-methylpropyl)-3-propan-2-yl-3,4-dihydro-2H-chromene-6,8-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O10/c1-10(2)5-12-17(11(3)4)26(19-23(34)13(6-27)20(31)14(7-28)24(19)35)36-25-16(9-30)21(32)15(8-29)22(33)18(12)25/h6-12,17,26,31-35H,5H2,1-4H3/t12-,17+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQDMQGEKNBIPF-FLFOAQQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(C(OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1[C@H]([C@@H](OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is sideroxylonal A and where is it found?
A1: this compound is a secondary metabolite belonging to the formylated phloroglucinol (FPC) class. It is primarily found in the leaves of certain Eucalyptus species. [, , , ]
Q2: Why is this compound important in the context of plant-herbivore interactions?
A2: this compound acts as a potent feeding deterrent for various mammalian herbivores, including koalas (Phascolarctos cinereus) and common brushtail possums (Trichosurus vulpecula). [, , , ] Its presence significantly influences the palatability of Eucalyptus leaves to these animals. [, ]
Q3: How does the concentration of this compound in Eucalyptus foliage vary?
A3: this compound concentrations exhibit significant variation both spatially and temporally. Factors influencing this variation include:
- Interspecific variation: Different Eucalyptus species naturally produce varying levels of this compound. [, ]
- Intraspecific variation: Even within the same species, individual trees can exhibit significant differences in this compound concentration due to genetic factors. [, , , ]
- Environmental factors: Factors like light exposure, nutrient availability, and temperature can impact this compound production in Eucalyptus trees. [, , , ]
- Ontogenetic variation: The concentration of this compound changes as the Eucalyptus tree matures. Typically, younger leaves and juvenile foliage tend to have higher concentrations than older leaves and adult foliage. [, , ]
Q4: Are there any known ecological consequences of this variation in this compound concentration?
A4: Yes, the variability in this compound levels contributes to:
- Habitat patchiness: For herbivores like koalas and possums, this variation creates a mosaic of palatable and less palatable trees within their feeding range. This forces them to make foraging decisions based on leaf chemistry. [, , ]
- Differential herbivore pressure: The spatial and temporal variation in this compound likely contributes to the evolution of plant resistance and influences the selective pressure exerted by herbivores on Eucalyptus populations. [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C23H26O9 and its molecular weight is 446.45 g/mol. [, ]
Q6: What spectroscopic techniques are used to characterize this compound?
A6: Researchers primarily employ nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) and mass spectrometry (MS) for structural elucidation and confirmation of this compound. [, ]
Q7: What analytical methods are commonly used to quantify this compound in Eucalyptus foliage?
A7: High-performance liquid chromatography (HPLC) is the preferred method for quantifying this compound. [, ] Different extraction methods have been explored to optimize recovery, including Soxhlet extraction and sonication. [, ]
Q8: How stable is this compound under different storage conditions?
A8: this compound is susceptible to degradation under certain conditions. Factors affecting its stability include:
- Temperature: Oven-drying at elevated temperatures (e.g., 40°C) results in significant loss of this compound compared to freeze-drying. []
- Storage time: Prolonged storage of dry, ground Eucalyptus leaf at room temperature leads to a gradual decline in this compound content. []
- Solvent: Storage in mobile phase (used in HPLC) can also lead to slow deterioration of this compound over time. []
Q9: Does this compound possess any biological activities beyond herbivore deterrence?
A9: Research suggests that this compound exhibits additional biological activities, including:* Antioxidant activity: this compound may play a role in protecting Eucalyptus leaves against oxidative stress induced by environmental factors like chilling. [] * Antifouling activity: Studies have demonstrated the potent ability of this compound to inhibit the attachment of blue mussels (Mytilus edulis galloprovincialis), suggesting its potential use as an environmentally friendly antifouling agent. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


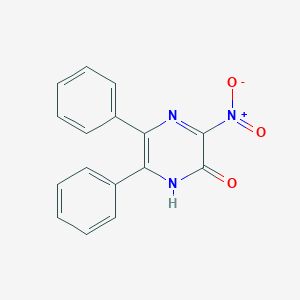
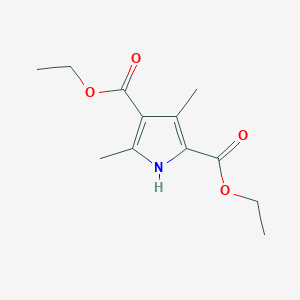
![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)



![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)
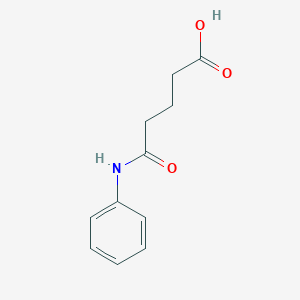
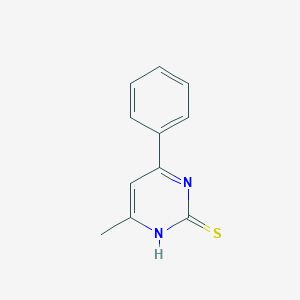
![(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B182953.png)
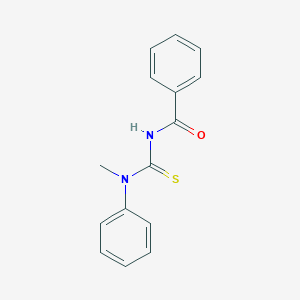

![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)

